![molecular formula C15H16N4O4 B3844557 (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium](/img/structure/B3844557.png)
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium
Descripción general
Descripción
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium is a complex organic compound characterized by its unique structure and potential applications in various fields of science and industry. This compound features multiple functional groups, including oxidoazanium and oxymethoxyimino groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium typically involves multi-step organic reactions. One common approach is the condensation reaction between benzylamine and a suitable oxime derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial factors that influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification techniques, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidoazanium groups to amine groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-oxidoazanium derivatives, while reduction can produce benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups enable the creation of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biological responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler compound with similar benzyl groups but lacking the oxidoazanium and oxymethoxyimino functionalities.
Oxime Derivatives: Compounds containing oxime groups, which share some reactivity with (Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets sets it apart from simpler compounds like benzylamine or basic oxime derivatives.
Propiedades
IUPAC Name |
(Z)-benzyl-[[(Z)-[benzyl(oxido)azaniumylidene]amino]oxymethoxyimino]-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-18(11-14-7-3-1-4-8-14)16-22-13-23-17-19(21)12-15-9-5-2-6-10-15/h1-10H,11-13H2/b18-16-,19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKJXOEXNBJME-YGGBKCGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=NOCON=[N+](CC2=CC=CC=C2)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/[N+](=N/OCO/N=[N+](\[O-])/CC2=CC=CC=C2)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B3844479.png)
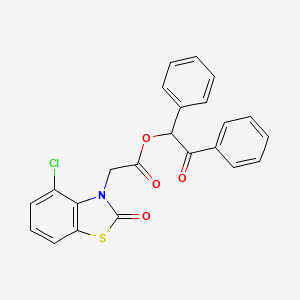
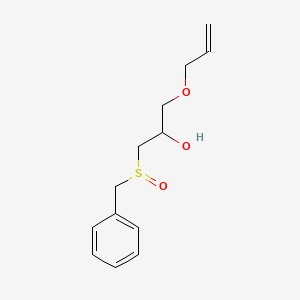
![2-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3844493.png)
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol](/img/structure/B3844508.png)
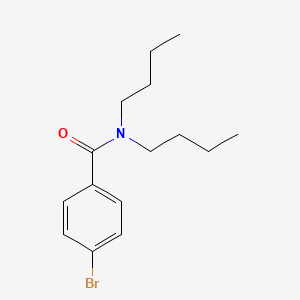

![1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine](/img/structure/B3844528.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B3844531.png)
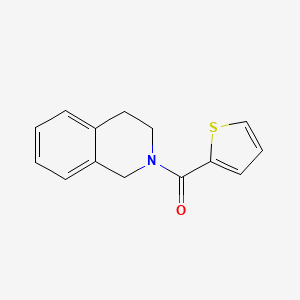
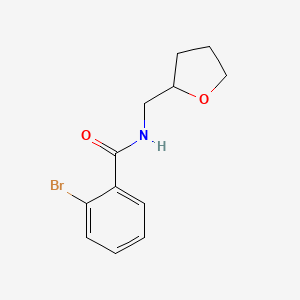
![N-[(E)-(5-butylthiophen-2-yl)methylideneamino]-4-nitroaniline](/img/structure/B3844588.png)
![{2-[(4-bromobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B3844594.png)
